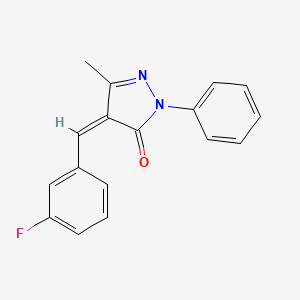![molecular formula C17H13BrN2O5 B5912720 5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BF-1T and has been synthesized through various methods.
作用機序
The mechanism of action of BF-1T is not fully understood. However, it has been suggested that BF-1T may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BF-1T has also been shown to bind to proteins and alter their conformation, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
BF-1T has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BF-1T has also been shown to bind to proteins and alter their conformation. Additionally, BF-1T has been shown to have potential use as a photosensitizer in photodynamic therapy.
実験室実験の利点と制限
BF-1T has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions. However, there are also limitations to using BF-1T in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for the study of BF-1T. One future direction is to further investigate its potential use as a fluorescent probe for detecting protein-ligand interactions. Another future direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
BF-1T is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized through various methods and has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T also has potential use as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy. However, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
BF-1T has been synthesized through various methods. One of the methods involves the reaction of 5-bromo-2-furancarboxylic acid with furfurylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T. Another method involves the reaction of 5-bromo-2-furancarboxylic acid with 2-furylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with acetic anhydride and furfurylamine to yield BF-1T.
科学的研究の応用
BF-1T has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BF-1T has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. Additionally, BF-1T has been studied for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
5-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O5/c18-15-6-5-14(25-15)17(22)20-13(9-11-3-1-7-23-11)16(21)19-10-12-4-2-8-24-12/h1-9H,10H2,(H,19,21)(H,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGVELZLYGIBJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912704.png)

![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)
![1-[(2,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5912723.png)

